2,3,4-Trifluorobenzoic acid
Overview
Description
2,3,4-Trifluorobenzoic acid is an organic compound with the molecular formula C7H3F3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
2,3,4-Trifluorobenzoic acid is a synthetic compound used as an intermediate in the production of various pharmaceuticals, pesticides, and liquid crystal materials It is used in the preparation of benzamide derivatives with potential anti-cancer properties , suggesting that it may interact with targets relevant to cancer pathways.
Mode of Action
Its use in the synthesis of benzamide derivatives suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function
Biochemical Pathways
Given its use in the synthesis of benzamide derivatives with potential anti-cancer properties , it can be inferred that it may influence pathways related to cell proliferation and apoptosis.
Result of Action
Given its use in the synthesis of benzamide derivatives with potential anti-cancer properties , it may contribute to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, its melting point is reported to be between 140-142 °C , suggesting that it is stable at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3-trifluorobenzene with carbon dioxide under specific conditions. This reaction typically requires a catalyst and is carried out under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the decarboxylation of 3,4,6-trifluorophthalic anhydride in a polar aprotic solvent. This method is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, aldehydes, and various oxidized derivatives .
Scientific Research Applications
2,3,4-Trifluorobenzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential anti-cancer properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, liquid crystals, and specialty chemicals
Comparison with Similar Compounds
2,3,6-Trifluorobenzoic acid: Another trifluorinated benzoic acid with fluorine atoms at different positions.
2,4,5-Trifluorobenzoic acid: Used as an intermediate in the synthesis of quinolone antibacterial agents.
3,4,5-Trifluorobenzoic acid: Known for its use in the preparation of fluorinated aromatic compounds
Uniqueness: 2,3,4-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2,3,4-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPXLRANFJEOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307311 | |
Record name | 2,3,4-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61079-72-9 | |
Record name | 2,3,4-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61079-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,4-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061079729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61079-72-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,3,4-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using lithium amide in the synthesis of N-arylanthranilic acids and N-arylanthranilamides from 2,3,4-trifluorobenzoic acid?
A1: [] Lithium amide proves to be a highly effective reagent in promoting the coupling of various anilines with this compound to produce N-arylanthranilic acids. This method offers a good yield and demonstrates excellent selectivity for the ortho position of the benzene ring, even when using a multi-substituted benzoic acid like this compound. This selectivity simplifies the synthesis process and avoids the formation of unwanted isomers.
Q2: Besides using 2,3,4-trifluoroaniline as a starting material, are there alternative synthesis routes for this compound?
A2: Yes, [] an alternative method involves the synthesis of this compound starting from 1-bromo-2,3,4-trifluorobenzene. This approach involves the formation of a Grignard reagent with magnesium, followed by reaction with carbon dioxide and subsequent acid hydrolysis to yield the desired this compound.
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